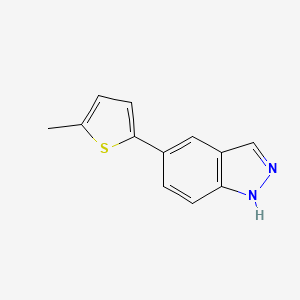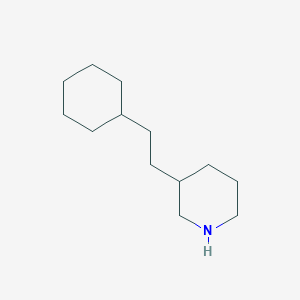
3-(2-Cyclohexylethyl)piperidine
Vue d'ensemble
Description
“3-(2-Cyclohexylethyl)piperidine” is a compound with the CAS Number: 1220036-46-3 and a molecular weight of 195.35 . It has a linear formula of C13H25N .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The Inchi Code for “this compound” is 1S/C13H25N/c1-2-5-12(6-3-1)8-9-13-7-4-10-14-11-13/h12-14H,1-11H2 . The average mass is 195.344 Da .
Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 195.35 and a linear formula of C13H25N .
Applications De Recherche Scientifique
Analytical Characterization in Biological Matrices
- Study Focus: Analytical characterization of psychoactive arylcyclohexylamines, including compounds related to 3-(2-Cyclohexylethyl)piperidine.
- Key Findings: Development and validation of analytical methods using liquid chromatography and mass spectrometry for the qualitative and quantitative analysis of these substances in biological fluids.
- Implications: This research aids in understanding the behavior and detection of similar compounds in biological matrices.
- Source: De Paoli, G., et al. (2013). Journal of analytical toxicology.
Applications in Pharmaceutical Synthesis
- Study Focus: Synthesis and potential therapeutic applications of piperidine derivatives, including those structurally similar to this compound.
- Key Findings: Development of new compounds with potential therapeutic applications, particularly as antitussives.
- Implications: Advances the development of new drugs and therapeutic strategies.
- Source: Haus, G. (1998). Computer.
Exploration in Opioid Antagonism
- Study Focus: Investigation of N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, related to this compound, for opioid receptor antagonism.
- Key Findings: Discovery of compounds with high affinity for opioid receptors, potential for treating gastrointestinal motility disorders.
- Implications: Enhances understanding of opioid receptor involvement in gastrointestinal disorders.
- Source: Zimmerman, D., et al. (1994). Journal of medicinal chemistry.
Radical Cyclization in Chemical Synthesis
- Study Focus: Chemical synthesis involving compounds structurally related to this compound through radical cyclization.
- Key Findings: Development of new methods for synthesizing spiro compounds using radical cyclization techniques.
- Implications: Opens avenues for synthesizing novel chemical compounds with potential applications in medicinal chemistry.
- Source: Sulsky, R., et al. (1999). The Journal of organic chemistry.
Piperidine in Brain Function and Behavior
- Study Focus: Role of piperidine in brain function and potential impact on behavior.
- Key Findings: Investigated the antagonizing effects of piperidine on central actions of certain psychoactive compounds.
- Implications: Provides insights into the endogenous role of piperidine-like compounds in regulating behavior.
- Source: Abood, L., et al. (1961). Nature.
Catalytic Applications in Chemical Synthesis
- Study Focus: Use of piperidine as a catalyst in the synthesis of pyrrol-2-one derivatives, relevant to the chemistry of this compound.
- Key Findings: Developed a facile and efficient protocol for synthesizing derivatives using readily available materials.
- Implications: Enhances the efficiency and applicability of synthetic processes in medicinal chemistry.
- Source: Fan, M., et al. (2007). Tetrahedron.
Mécanisme D'action
Target of Action
It is presumed that piperidine interacts with the olfactory system consisting of odorant receptors (ors) that need a common co-receptor (orco), and of ionotropic receptors (ir) . This interaction leads to the insect’s inability to recognize its host’s cues .
Mode of Action
It is presumed that piperidine interacts with the olfactory system consisting of odorant receptors (ORs) that need a common co-receptor (ORCO), and of ionotropic receptors (IR) . This interaction leads to the insect’s inability to recognize its host’s cues .
Biochemical Pathways
It is known that piperidine and its derivatives have been observed to inhibit cell migration and help in cell cycle arrest, which inhibits the survivability of cancer cells .
Orientations Futures
Propriétés
IUPAC Name |
3-(2-cyclohexylethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N/c1-2-5-12(6-3-1)8-9-13-7-4-10-14-11-13/h12-14H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMGCCBHYXOQCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




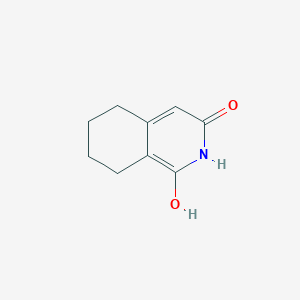
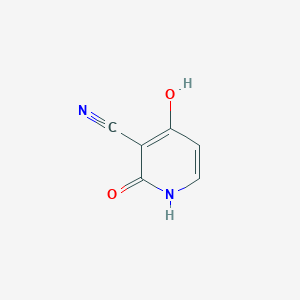
![3-(2,4-dichlorobenzyl)-4-hydroxy-1-[3-(methylsulfanyl)phenyl]-2(1H)-pyridinone](/img/structure/B1423861.png)
![methyl 4-hydroxy-2-methyl-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B1423863.png)

![Methyl 2-[4-hydroxy-2-oxo-1-(2-thienylmethyl)-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1423868.png)


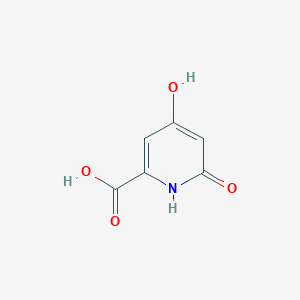
![Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B1423874.png)

